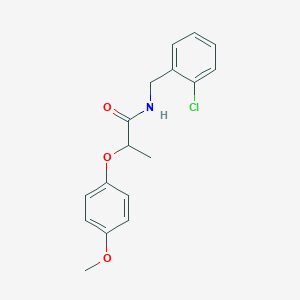![molecular formula C17H23N7O4 B4104729 2-[(6-ethoxy-3-pyridazinyl)oxy]-4,6-di-4-morpholinyl-1,3,5-triazine](/img/structure/B4104729.png)
2-[(6-ethoxy-3-pyridazinyl)oxy]-4,6-di-4-morpholinyl-1,3,5-triazine
Descripción general
Descripción
2-[(6-ethoxy-3-pyridazinyl)oxy]-4,6-di-4-morpholinyl-1,3,5-triazine, also known as EPTC, is a herbicide that belongs to the triazine family. It is widely used in the agricultural industry to control weeds in crops such as corn, soybeans, and wheat. EPTC has been found to be effective in controlling several broadleaf and grassy weeds, making it a popular choice among farmers.
Mecanismo De Acción
2-[(6-ethoxy-3-pyridazinyl)oxy]-4,6-di-4-morpholinyl-1,3,5-triazine works by inhibiting the synthesis of amino acids in the target weeds, which ultimately leads to their death. Specifically, 2-[(6-ethoxy-3-pyridazinyl)oxy]-4,6-di-4-morpholinyl-1,3,5-triazine inhibits the production of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids. Without these amino acids, the target weeds are unable to grow and eventually die.
Biochemical and Physiological Effects:
2-[(6-ethoxy-3-pyridazinyl)oxy]-4,6-di-4-morpholinyl-1,3,5-triazine has been found to have minimal impact on non-target organisms, such as soil microorganisms and aquatic plants. However, studies have shown that 2-[(6-ethoxy-3-pyridazinyl)oxy]-4,6-di-4-morpholinyl-1,3,5-triazine can have negative effects on certain types of beneficial insects, such as bees and butterflies. Additionally, 2-[(6-ethoxy-3-pyridazinyl)oxy]-4,6-di-4-morpholinyl-1,3,5-triazine can persist in the environment for several years, which can lead to accumulation and potential toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(6-ethoxy-3-pyridazinyl)oxy]-4,6-di-4-morpholinyl-1,3,5-triazine is a widely used herbicide, making it readily available for use in laboratory experiments. Its mechanism of action is well understood, which allows for precise and controlled experiments. However, 2-[(6-ethoxy-3-pyridazinyl)oxy]-4,6-di-4-morpholinyl-1,3,5-triazine can be toxic to certain types of organisms, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding 2-[(6-ethoxy-3-pyridazinyl)oxy]-4,6-di-4-morpholinyl-1,3,5-triazine. One potential area of research is the development of new herbicides that are more effective and have fewer negative impacts on the environment. Additionally, researchers could investigate the impact of 2-[(6-ethoxy-3-pyridazinyl)oxy]-4,6-di-4-morpholinyl-1,3,5-triazine on soil microorganisms and other non-target organisms in more detail. Finally, studies could be conducted to evaluate the long-term effects of 2-[(6-ethoxy-3-pyridazinyl)oxy]-4,6-di-4-morpholinyl-1,3,5-triazine on the environment and potential strategies for mitigating these effects.
Aplicaciones Científicas De Investigación
2-[(6-ethoxy-3-pyridazinyl)oxy]-4,6-di-4-morpholinyl-1,3,5-triazine has been extensively studied for its herbicidal properties and its impact on the environment. Researchers have investigated the efficacy of 2-[(6-ethoxy-3-pyridazinyl)oxy]-4,6-di-4-morpholinyl-1,3,5-triazine in controlling various weeds and have found that it is highly effective in controlling certain types of weeds. Additionally, studies have also been conducted to evaluate the impact of 2-[(6-ethoxy-3-pyridazinyl)oxy]-4,6-di-4-morpholinyl-1,3,5-triazine on non-target organisms, such as soil microorganisms and aquatic plants.
Propiedades
IUPAC Name |
4-[4-(6-ethoxypyridazin-3-yl)oxy-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O4/c1-2-27-13-3-4-14(22-21-13)28-17-19-15(23-5-9-25-10-6-23)18-16(20-17)24-7-11-26-12-8-24/h3-4H,2,5-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCAYAVCXHDGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)OC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{4-[6-amino-5-cyano-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-3-phenyl-1H-pyrazol-1-yl}acetamide](/img/structure/B4104675.png)

![2-[(6-bromo-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4104685.png)
![2-amino-7-(4-tert-butylphenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4104701.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4104710.png)
![1-phenyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phthalazine](/img/structure/B4104715.png)

![1-(4-chlorophenyl)-4-({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4104727.png)
![2-({6-[(phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}thio)-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4104734.png)
![1-[3-(benzyloxy)benzoyl]-4-(2-chloro-6-nitrophenyl)piperazine](/img/structure/B4104736.png)
![3,5-dimethyl-1-{[(4-methylphenyl)thio]acetyl}piperidine](/img/structure/B4104744.png)
